2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-
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Overview
Description
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a methylphenylmethyl group at position 5. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- typically involves the reaction of pyrimidine derivatives with appropriate substituents. One common method involves the use of acrylonitrile, aniline, methanol, and sodium methoxide. These reagents are added to a four-neck flask with mechanical stirring, followed by heating and refluxing . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to reduce costs, minimize waste, and ensure safety. The use of advanced equipment and automation helps in achieving consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ormetoprim: 5-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2,4-pyrimidinediamine.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
114374-67-3 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
5-[(2-methylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4/c1-8-4-2-3-5-9(8)6-10-7-15-12(14)16-11(10)13/h2-5,7H,6H2,1H3,(H4,13,14,15,16) |
InChI Key |
VRTCFOPMHZILGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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